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molecular formula C10H11NO2 B8614359 Methyl 5-cyclopropylpicolinate

Methyl 5-cyclopropylpicolinate

Cat. No. B8614359
M. Wt: 177.20 g/mol
InChI Key: AGEXIBATNPUIEI-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a reaction vial were added methyl 5-cyclopropylpicolinate (370 mg, 2.088 mmol) and potassium hydroxide (258 mg, 4.59 mmol) in MeOH (7 ml). The reaction mixture was heated to 50° C. for 1 h. It was concentrated and was treated with small amount of water, and acidified by 6N HCl until pH 2. Then the mixture was concentrated and MeOH was added. The white salt was filtered out and the filtrate was passed through silica plug to yield desired product as yellow solid which still contains some salt. It was used directly for next step. MS m/z=164.2 (M+H).
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
258 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([C:10]([O:12]C)=[O:11])=[N:8][CH:9]=2)[CH2:3][CH2:2]1.[OH-].[K+]>CO>[CH:1]1([C:4]2[CH:5]=[CH:6][C:7]([C:10]([OH:12])=[O:11])=[N:8][CH:9]=2)[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
C1(CC1)C=1C=CC(=NC1)C(=O)OC
Name
Quantity
258 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated
ADDITION
Type
ADDITION
Details
was treated with small amount of water
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated
ADDITION
Type
ADDITION
Details
MeOH was added
FILTRATION
Type
FILTRATION
Details
The white salt was filtered out

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=NC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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